2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(9-12-3-4-14-15(8-12)24-11-23-14)21-10-13-18(20-6-5-19-13)16-2-1-7-25-16/h1-8H,9-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMHSEOXMOESKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodioxole ring, followed by the introduction of the thiophene and pyrazine rings through various coupling reactions. The final step usually involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)piperidine
- (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
What sets 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide apart from similar compounds is its unique combination of functional groups and ring systems, which confer distinct chemical properties and potential applications. The presence of both benzodioxole and thiophene rings, along with the pyrazine moiety, allows for a wide range of chemical reactivity and biological activity.
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and drug development. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole moiety and thiophene-pyrazine derivatives. The structural integrity and purity of synthesized compounds are crucial for assessing biological activity. The crystal structure analysis has shown that the compound maintains standard bond lengths and angles, indicating stability in its conformation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives related to the benzo[d][1,3]dioxole structure. For instance, compounds incorporating this moiety have demonstrated significant cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50) |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 | |
| MCF7 | 4.52 | 4.56 |
These findings indicate that the synthesized derivatives exhibit lower IC50 values compared to standard chemotherapeutics such as doxorubicin, suggesting enhanced potency .
The anticancer mechanisms of compounds containing the benzo[d][1,3]dioxole structure often involve:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which is pivotal in tumor growth and proliferation.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that these compounds can trigger apoptosis in cancer cells by modulating mitochondrial pathways involving proteins like Bax and Bcl-2 .
Other Biological Activities
In addition to anticancer effects, related compounds have demonstrated diverse biological activities:
- Tyrosinase Inhibition : Some derivatives have been evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. For example, certain analogs exhibited IC50 values significantly lower than standard inhibitors like kojic acid .
Study on Anticancer Activity
In a notable study, researchers synthesized a series of thiophene derivatives incorporating the benzo[d][1,3]dioxole moiety. These compounds were tested against various cancer cell lines including HepG2 and MCF7. The results demonstrated a promising profile with low cytotoxicity towards normal cell lines (IC50 > 150 µM), highlighting their selectivity towards cancerous cells .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the thiophene or pyrazine substituents significantly influence biological activity. For instance, substituents that enhance electron density on the aromatic rings tended to improve anticancer efficacy .
Q & A
Basic: What are the key synthetic steps and optimization strategies for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with coupling the benzo[d][1,3]dioxole moiety to a pyrazine-thiophene backbone. Critical steps include:
- Amide bond formation : Reacting 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with (3-(thiophen-2-yl)pyrazin-2-yl)methanamine using coupling agents like EDCl/HOBt .
- Thiophene functionalization : Introducing the thiophen-2-yl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/water) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to achieve >95% purity .
Optimization : High-throughput screening of catalysts (e.g., triethylamine vs. DIPEA) and solvent polarity adjustments can improve yields (e.g., from 60% to 85%) .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms regiochemistry of the pyrazine-thiophene linkage and absence of rotamers .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity; retention time discrepancies >0.5 min indicate impurities .
- Mass Spectrometry (HRMS) : ESI-TOF validates molecular ion peaks (e.g., [M+H]⁺ at m/z 410.1124) and detects side products like hydrolyzed acetamides .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
Contradictions (e.g., unexpected NOE correlations in NMR or split LCMS peaks) often arise from:
- Rotameric equilibria : Variable-temperature NMR (25–60°C) can coalesce split signals caused by hindered rotation in the acetamide group .
- Residual solvents : TGA-DSC analysis identifies solvent-bound crystals; re-crystallization from anhydrous THF/ethanol mixtures eliminates interference .
- Diastereomeric impurities : Chiral HPLC (Chiralpak AD-H column) separates enantiomers if asymmetric centers form during synthesis .
Advanced: How to design biological activity assays informed by structural features?
Answer:
The compound’s benzo[d][1,3]dioxole and thiophene-pyrazine motifs suggest targeting enzymes like COX-2 or kinases:
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination. Optimize buffer pH (7.4) to match physiological conditions .
- Cellular uptake studies : Radiolabel the acetamide group (¹⁴C) or use fluorescent tags (BODIPY) to track intracellular localization in HeLa or HEK293 cells .
- SAR analysis : Synthesize analogs with halogen substitutions on the thiophene ring to correlate electronic effects with activity .
Advanced: What crystallographic strategies (e.g., SHELX) are suitable for structural elucidation?
Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on single crystals grown via vapor diffusion (ethyl acetate/hexane). Resolution limits <0.84 Å ensure accurate bond-length measurements .
- Refinement with SHELXL :
- Apply TWIN/BASF commands for twinned crystals.
- Use HKLF5 format for high-Rmerge datasets (>5%) .
- Anisotropic displacement parameters (ADPs) refine disorder in the thiophene ring .
- Validation : Check PLATON alerts for missed symmetry (e.g., pseudo-merohedral twinning) .
Advanced: How to investigate reaction mechanisms and kinetics for scale-up?
Answer:
- Mechanistic probes :
- Isotopic labeling (e.g., D₂O in amidation) tracks proton transfer steps via ¹H NMR .
- DFT calculations (Gaussian 16) model transition states for thiophene coupling .
- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediates (λ = 280 nm for pyrazine-thiophene adducts). Rate constants (k) derived from pseudo-first-order plots .
- Scale-up challenges : Switch batch reactors to continuous flow systems (microreactors) for exothermic steps (e.g., amide coupling) to maintain T < 50°C and prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
